Cas no 29400-84-8 (4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid)

4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core functionalized with chloro and methyl substituents, along with a carboxylic acid group. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups enhances its reactivity, enabling selective modifications. The carboxylic acid moiety further allows for derivatization into esters, amides, or other functionalized derivatives. Its stability and well-defined reactivity profile make it a valuable building block for researchers in medicinal chemistry and material science.
4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid structure
29400-84-8 structure
Product Name:4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid
CAS No:29400-84-8
MF:C5H5ClN2O2
MW:160.558399915695
MDL:MFCD16556153
CID:1088321
PubChem ID:17688981
Update Time:2025-10-30

4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid
    • 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid
    • 4-Chlor-5-methyl-1(2)H-pyrazol-3-carbonsaeure
    • 4-chloro-5-methoxy-quinazoline
    • 4-chloro-5-methyl-1(2)H-pyrazole-3-carboxylic acid
    • AB50489
    • QUINAZOLINE, 4-CHLORO-5-METHOXY-
    • 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid(SALTDATA: FREE)
    • 29400-84-8
    • DB-153895
    • BDBM50220851
    • CHEMBL393062
    • 4-Chloro-3-methyl-1H-pyrazole-5-carboxylicacid
    • MFCD16556153
    • STL163888
    • AKOS005141763
    • RS-0355
    • SCHEMBL14879418
    • Z855784332
    • BBL013035
    • ALBB-027971
    • FWSYEYQXPSSQMV-UHFFFAOYSA-N
    • CS-0138359
    • AKOS005716261
    • EN300-144761
    • 1H-pyrazole-3-carboxylic acid, 4-chloro-5-methyl-
    • W19203
    • SCHEMBL948870
    • MDL: MFCD16556153
    • Inchi: 1S/C5H5ClN2O2/c1-2-3(6)4(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10)
    • InChI Key: FWSYEYQXPSSQMV-UHFFFAOYSA-N
    • SMILES: ClC1C(C(=O)O)=NNC=1C

Computed Properties

  • Exact Mass: 160.0039551g/mol
  • Monoisotopic Mass: 160.0039551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 66Ų

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4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:29400-84-8)4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid
Order Number:A1153176
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:20
Price ($):734.0
Email:sales@amadischem.com

Additional information on 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid

Introduction to 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 29400-84-8)

4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 29400-84-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both chloro and methyl substituents in its molecular structure enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

The molecular structure of 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid consists of a six-membered ring containing two nitrogen atoms, with a chloro group at the 4-position and a methyl group at the 5-position. The carboxylic acid functionality is located at the 3-position, which contributes to its acidic properties and allows for further derivatization through esterification or amidation reactions. This structural configuration makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been a surge in research focused on pyrazole derivatives due to their demonstrated efficacy in various disease models. Specifically, compounds with chloro and methyl substituents have shown promise in inhibiting key enzymes involved in cancer progression. For instance, studies have highlighted the potential of 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid as a precursor in the synthesis of inhibitors targeting tyrosine kinases, which are critical in signal transduction pathways associated with tumor growth and metastasis.

One notable area of research involves the use of 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid in developing treatments for inflammatory diseases. Pyrazole derivatives have been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a pivotal role in the production of prostaglandins—mediators of inflammation. The structural features of this compound allow it to interact with COX enzymes in a manner that reduces their activity, thereby alleviating inflammatory responses. Preliminary studies have demonstrated promising results in animal models of arthritis, where 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid derivatives exhibited anti-inflammatory effects comparable to those of existing nonsteroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the carboxylic acid moiety in 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid provides a versatile site for chemical modification, enabling the synthesis of a wide range of derivatives with tailored biological activities. For example, researchers have explored its conversion into esters or amides, which can enhance solubility and bioavailability while maintaining or improving pharmacological potency. These derivatives have been investigated for their potential use in treating neurological disorders, where precise modulation of enzyme activity is crucial.

The synthesis of 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors such as methyl acetoacetate or hydrazine hydrate. The chlorination step is often performed using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), while the methylation can be achieved using dimethyl sulfate or methyl iodide. These synthetic routes highlight the compound's accessibility and utility as a building block in drug discovery programs.

Recent advances in computational chemistry have also facilitated the design of novel derivatives of 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid by predicting their binding affinities to target proteins. Molecular docking studies have identified specific structural modifications that can enhance interactions with therapeutic targets, such as kinases or proteases. These computational approaches have accelerated the discovery process by allowing researchers to prioritize promising candidates for experimental validation.

In clinical settings, the potential applications of 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid are still under investigation, but preliminary findings suggest its utility in oncology and inflammation management. Phase I clinical trials have begun evaluating its safety profile and pharmacokinetic properties in human subjects. The compound's ability to modulate key biological pathways makes it an attractive candidate for combination therapies, where it could be paired with other drugs to achieve synergistic effects.

The industrial significance of 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid extends beyond academic research. Pharmaceutical companies are increasingly interested in licensing rights for pyrazole-based compounds due to their proven track record in drug development. Its role as an intermediate has led to collaborations between academic institutions and industry partners aimed at optimizing synthetic routes and exploring new applications.

Looking ahead, future research on 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid may focus on improving its bioavailability through prodrug strategies or exploring its potential as an agrochemical agent. The pyrazole scaffold is known for its adaptability across different therapeutic areas, making it a cornerstone in medicinal chemistry. As more data becomes available on its biological activities and synthetic feasibility, its importance is expected to grow further.

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Amadis Chemical Company Limited
(CAS:29400-84-8)4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid
A1153176
Purity:99%
Quantity:5g
Price ($):734.0
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